1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one
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Overview
Description
1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one is an organic compound with the molecular formula C21H26O. This compound is of interest due to its unique structure, which includes a cyclohexadiene ring substituted with a hydroxy-phenylethyl group and an ethanone moiety. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Preparation Methods
The synthesis of 1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the Birch reduction of related aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This method avoids over-reduction to the fully saturated ring. Industrial production methods may involve similar reduction techniques, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexadiene ring to a cyclohexane ring.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of pharmacological studies.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one involves its ability to undergo various chemical transformations. The compound’s molecular targets and pathways depend on its specific application. For example, in UV curing processes, it acts as a photoinitiator, facilitating the polymerization of monomers .
Comparison with Similar Compounds
1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one can be compared with similar compounds such as:
1-Hydroxycyclohexyl phenyl ketone: Used in UV curing and polymer formation.
1-Phenyl-1-cyclohexene: Another cyclohexene derivative with different substitution patterns.
cis-α-Bisabolene: A cyclohexene derivative with different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
138623-08-2 |
---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1-[4-(1-hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethanone |
InChI |
InChI=1S/C16H18O2/c1-12(17)13-8-10-15(11-9-13)16(2,18)14-6-4-3-5-7-14/h3-10,15,18H,11H2,1-2H3 |
InChI Key |
KZMIGJHAKOXNGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CCC(C=C1)C(C)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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